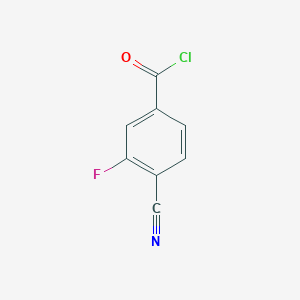
4-Cyano-3-fluorobenzoyl chloride
Vue d'ensemble
Description
4-Cyano-3-fluorobenzoyl chloride, also known as 4-CFC, is a highly reactive colorless crystalline compound that is widely used in organic chemistry and biochemistry. It is a versatile reagent for the synthesis of organic compounds, with a wide range of applications in organic and medicinal chemistry. 4-CFC has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, dyes, and polymers. It is also used in the synthesis of peptides, proteins, and other bioactive molecules.
Applications De Recherche Scientifique
Electrochemical Applications
One study explores the electrochemical properties of ionic liquids, where impurity chloride ions, similar in reactivity to 4-Cyano-3-fluorobenzoyl chloride, are identified and analyzed. The research demonstrates the importance of understanding impurity effects in electrochemical systems for improving the efficiency of electrochemical reactions and devices (Li Xiao & K. Johnson, 2003).
Photoredox Catalysis
The application of cyanoarene-based fluorophores in photoredox catalysis highlights the role of 4-Cyano-3-fluorobenzoyl chloride derivatives in enabling high reduction potentials for activating reductively recalcitrant aryl chlorides. This enables the formation of synthetically valuable aromatic bonds under mild conditions, showcasing the compound's utility in facilitating complex chemical transformations (J. Xu et al., 2021).
Organic Synthesis
Research on carbazolyl dicyanobenzene-based donor–acceptor fluorophores, which are related to the structural motif of 4-Cyano-3-fluorobenzoyl chloride, demonstrates their effectiveness as photoredox catalysts. This work underlines the compound's relevance in guiding the design of metal-free photoredox catalysts for organic synthesis, particularly in C(sp3)–C(sp2) cross-coupling reactions (Jian Luo & Jian Zhang, 2016).
Liquid Crystals and Materials Science
The study of 4-fluorobenzoyl chloride, a compound closely related to 4-Cyano-3-fluorobenzoyl chloride, in the context of liquid crystals, reveals insights into the crystallization pathways of such compounds. This research provides a foundation for understanding how modifications to the molecular structure, such as the introduction of a cyano group, can influence material properties and phase behavior (Amol G. Dikundwar & T. Row, 2014).
Mécanisme D'action
Target of Action
Similar compounds, such as cyano- and ketone-containing selenoesters, have been evaluated as novel anticancer agents
Mode of Action
The exact mode of action of 4-Cyano-3-fluorobenzoyl chloride is currently unknown due to the lack of specific research on this compound. Based on its chemical structure, it can be inferred that it may undergo nucleophilic substitution reactions at the benzylic position . This is a common reaction for benzoyl chloride derivatives and involves the replacement of the chlorine atom by a nucleophile.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, such as the mapk/erk pathway. These pathways play crucial roles in cell proliferation and survival, and their modulation can lead to the death of cancer cells.
Pharmacokinetics
As a small molecule with a molecular weight of 158.557 , it is likely to be well-absorbed and distributed in the body.
Result of Action
Based on its potential anticancer activity, it may induce cell death in cancer cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyano-3-fluorobenzoyl chloride. For instance, its reactivity may be affected by the pH of the environment. Also, it’s important to note that this compound is a combustible material and can release irritating gases and vapors upon thermal decomposition . Contact with water can also liberate toxic gas .
Propriétés
IUPAC Name |
4-cyano-3-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8(12)5-1-2-6(4-11)7(10)3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPFBWQSCDQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)
![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)
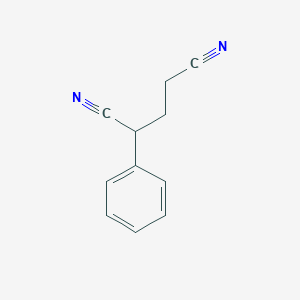

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2993134.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)
![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)
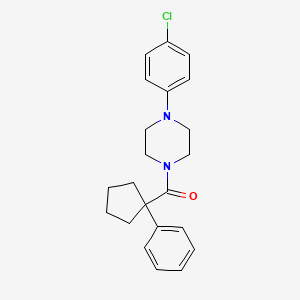
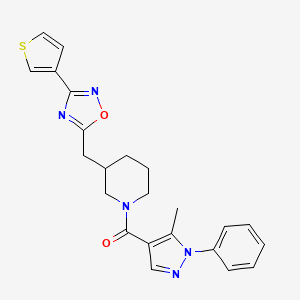
![N-(3-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2993143.png)
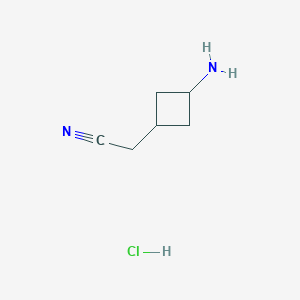
![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)
![Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2993148.png)